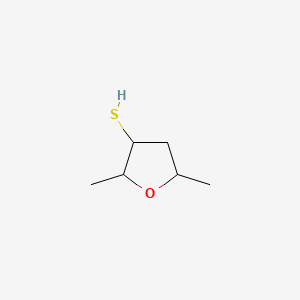

2,5-Dimethyltetrahydrofuran-3-thiol

Descripción general

Descripción

2,5-Dimethyltetrahydrofuran-3-thiol is an organic compound with the molecular formula C6H12OS. It is characterized by a tetrahydrofuran ring substituted with two methyl groups and a thiol group. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dimethyltetrahydrofuran-3-thiol can be synthesized through several methods. One common approach involves the thiolation of 2,5-dimethyltetrahydrofuran. This reaction typically uses thiolating agents such as hydrogen sulfide or thiourea under acidic or basic conditions. The reaction is often carried out in an organic solvent like ethanol or dichloromethane at elevated temperatures to facilitate the formation of the thiol group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases might be employed to enhance the reaction efficiency. The product is then purified through distillation or recrystallization to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dimethyltetrahydrofuran-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted tetrahydrofuran derivatives.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Synthesis of Biofuels

One of the most significant applications of 2,5-dimethyltetrahydrofuran-3-thiol is in the synthesis of biofuels. The compound can be produced through the catalytic transformation of carbohydrates, such as fructose and 5-hydroxymethylfurfural (HMF), into valuable furan-based fuels. This process is particularly relevant in the context of renewable energy resources, as it offers a sustainable alternative to fossil fuels.

- Catalytic Mechanism : Research has shown that the conversion of HMF to 2,5-dimethyltetrahydrofuran involves a dual catalytic system that optimizes yield and efficiency. For instance, studies indicate that using nickel-based catalysts can achieve high yields of 97% for 2,5-dimethyltetrahydrofuran under controlled conditions (30 bar H₂ at 180 °C) .

- Energy Density : The physicochemical properties of 2,5-dimethyltetrahydrofuran make it an attractive candidate for biofuels due to its high energy density and compatibility with existing fuel infrastructure .

Chemical Properties and Reactivity

2.1 Reactivity Studies

The reactivity of this compound has been investigated in various chemical contexts. Its structure allows it to participate in reactions typical of thiols, such as hydrogen abstraction and nucleophilic attacks.

- Hydrogenolysis Reactions : The compound has been shown to undergo hydrogenolysis when subjected to specific catalytic conditions, highlighting its potential utility in synthetic organic chemistry .

Flavoring Applications

3.1 Food Industry

In addition to its applications in catalysis and biofuels, this compound is used as a flavoring agent in the food industry. Its sulfurous odor contributes to the complexity of flavors in various food products.

- Regulatory Status : The compound is recognized as a food additive and is included in various flavoring agent databases . Its use is regulated by organizations such as the FDA and JECFA.

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 2,5-dimethyltetrahydrofuran-3-thiol exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways, such as those involved in oxidative stress response or microbial inhibition.

Comparación Con Compuestos Similares

2,5-Dimethyltetrahydrofuran-3-thiol can be compared with other similar compounds, such as:

2,5-Dimethyltetrahydrofuran: Lacks the thiol group, making it less reactive in certain chemical reactions.

Tetrahydrofuran-3-thiol: Lacks the methyl groups, which can affect its physical properties and reactivity.

2,5-Dimethylfuran-3-thiol: Similar structure but with a furan ring instead of a tetrahydrofuran ring, leading to different chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Actividad Biológica

2,5-Dimethyltetrahydrofuran-3-thiol is a sulfur-containing compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound, with the chemical formula , is characterized by its tetrahydrofuran ring structure and a thiol group. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various biomolecules. The thiol group can participate in redox reactions, influencing cellular signaling pathways and enzyme activities.

Key Mechanisms:

- Enzyme Modulation: The compound can modulate the activity of specific enzymes by forming disulfide bonds or through direct thiol interactions.

- Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antioxidant Activity: The compound has been shown to reduce oxidative stress markers in vitro, suggesting its potential role in protecting cells from damage due to reactive oxygen species (ROS) .

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, although further research is needed to quantify these effects .

- Cellular Effects: In cellular models, this compound has been observed to influence cell signaling pathways related to inflammation and apoptosis .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antioxidant Activity:

- Objective: To assess the compound's ability to scavenge free radicals.

- Method: In vitro assays measuring the reduction of DPPH radicals.

- Results: Significant reduction in radical levels was observed at concentrations above 50 µM, indicating strong antioxidant potential.

-

Antimicrobial Study:

- Objective: To evaluate antimicrobial efficacy against E. coli and S. aureus.

- Method: Disk diffusion method.

- Results: Inhibition zones were recorded at varying concentrations, with notable activity at 100 µg/mL.

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Radical Scavenging | Significant reduction at >50 µM |

| Antimicrobial | Disk Diffusion | Inhibition zones observed at 100 µg/mL |

| Cellular Effects | Cell Signaling Assays | Modulation of inflammatory pathways |

Propiedades

IUPAC Name |

2,5-dimethyloxolane-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBELUTNLJPCIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(O1)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949356 | |

| Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to amber liquid; roasted meat, sulfurous onion aroma | |

| Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol) | |

| Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.040-1.048 (20°) | |

| Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26486-21-5 | |

| Record name | Tetrahydro-2,5-dimethyl-3-furanthiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26486-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026486215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLTETRAHYDROFURAN-3-THIOL, CIS AND TRANS ISOMERS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimethyl-3-mercaptotetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.